![molecular formula C19H17N3O4S2 B4772412 N-[3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B4772412.png)
N-[3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-2-thiophenecarboxamide
説明
N-[3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-2-thiophenecarboxamide, commonly known as Nafamostat, is a synthetic serine protease inhibitor that has been widely used for the treatment of various diseases. It was first synthesized in Japan in the 1970s and has since been extensively researched for its potential therapeutic applications.
作用機序
Nafamostat exerts its therapeutic effects by inhibiting the activity of various serine proteases, including thrombin, trypsin, and plasmin. It also inhibits the activation of complement and the production of cytokines, which are involved in the inflammatory response. These mechanisms of action contribute to the anti-inflammatory, anticoagulant, and fibrinolytic effects of Nafamostat.
Biochemical and Physiological Effects
Nafamostat has been shown to have several biochemical and physiological effects. It inhibits the activation of coagulation factors, leading to anticoagulant effects. It also inhibits the production of cytokines, such as TNF-alpha and IL-6, which are involved in the inflammatory response. Additionally, Nafamostat has been shown to have fibrinolytic effects, which can help dissolve blood clots.
実験室実験の利点と制限
Nafamostat has several advantages for laboratory experiments. It is stable and can be easily synthesized in large quantities. It also has a well-defined mechanism of action, making it a useful tool for studying the role of serine proteases in various biological processes. However, Nafamostat has some limitations, including its potential for off-target effects and its relatively short half-life in vivo.
将来の方向性
There are several future directions for research on Nafamostat. One area of interest is its potential for use in the treatment of COVID-19. Nafamostat has been shown to inhibit the entry of SARS-CoV-2 into host cells, making it a promising candidate for the treatment of COVID-19. Other areas of research include the development of new formulations and delivery methods for Nafamostat, as well as the identification of new targets for its therapeutic use.
科学的研究の応用
Nafamostat has been extensively studied for its potential therapeutic applications in various diseases, including pancreatitis, sepsis, and acute respiratory distress syndrome (ARDS). It has been shown to have anti-inflammatory, anticoagulant, and fibrinolytic effects, making it a promising candidate for the treatment of these conditions.
特性
IUPAC Name |
N-[3-[(4-acetamidophenyl)sulfonylamino]phenyl]thiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S2/c1-13(23)20-14-7-9-17(10-8-14)28(25,26)22-16-5-2-4-15(12-16)21-19(24)18-6-3-11-27-18/h2-12,22H,1H3,(H,20,23)(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBAFHYUKSEBGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]thiophene-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。